3-Iodo-4-(methoxymethoxy)benzonitrile molecular weight and formula
3-Iodo-4-(methoxymethoxy)benzonitrile molecular weight and formula
A Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 3-Iodo-4-(methoxymethoxy)benzonitrile (CAS: 1332591-18-0) represents a high-value "linchpin" intermediate.[1] Its structural utility lies in its three orthogonal functional handles: a nitrile (masked carboxylic acid/amine), an aryl iodide (highly reactive cross-coupling site), and a MOM-protected phenol (base-stable, acid-labile).[1]
This whitepaper provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthesis protocols, and its application as a module for late-stage diversification in the synthesis of kinase inhibitors and biaryl pharmaceutical candidates.[1]
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the exact specifications of this scaffold is critical for stoichiometric calculations and analytical method development.[1]
| Property | Specification |
| IUPAC Name | 3-Iodo-4-(methoxymethoxy)benzonitrile |
| CAS Number | 1332591-18-0 |
| Molecular Formula | C₉H₈INO₂ |
| Molecular Weight | 289.07 g/mol |
| Exact Mass | 288.9600 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| LogP (Predicted) | ~2.5 - 2.8 |
| Key Functional Groups | Aryl Iodide (C-I), Nitrile (C≡N), Acetal Ether (MOM) |
Strategic Utility in Drug Design
The "Triad of Reactivity" makes this molecule uniquely suited for Fragment-Based Drug Discovery (FBDD) .[1]
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The Aryl Iodide (Position 3): Iodine is the "gold standard" halogen for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1] It reacts faster and under milder conditions than bromides or chlorides, preserving the sensitive nitrile group.[1]
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The MOM Ether (Position 4): The methoxymethyl (MOM) group is robust against the basic conditions required for Suzuki couplings and lithiation, yet it can be removed quantitatively with mild acid (e.g., dilute HCl or TFA) to reveal the phenol for hydrogen bonding interactions in the target protein pocket.[1]
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The Nitrile (Position 1): Serves as a precursor to benzylamines (via reduction), benzoic acids (via hydrolysis), or heterocycles like tetrazoles and oxadiazoles.[1]
Synthesis & Manufacturing Route
The synthesis is a two-step sequence starting from commercially available 4-hydroxybenzonitrile.[1] The sequence prioritizes regiospecificity and safety.
Workflow Diagram: Synthesis Pathway
Figure 1: The linear synthetic route leverages the ortho-directing power of the phenol to install the iodine regioselectively before locking the oxygen with a MOM group.[1]
Detailed Experimental Protocols
Step 1: Iodination of 4-Hydroxybenzonitrile
Rationale: We use N-Iodosuccinimide (NIS) or I₂/KI.[1] The phenol -OH group is a strong ortho, para-director.[1] Since the para position is blocked by the nitrile, iodination occurs exclusively at the ortho position (Position 3).[1]
Protocol:
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Dissolve 4-hydroxybenzonitrile (1.0 eq) in Acetonitrile or Methanol.[1]
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Add N-Iodosuccinimide (1.05 eq) portion-wise at 0°C.
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Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LCMS.[1]
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Quench: Add aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (yellow color fades).
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Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Yield: Typically >90%. Product: 3-Iodo-4-hydroxybenzonitrile .
Step 2: MOM Protection (The Critical Step)
Rationale: The phenol must be protected to prevent catalyst poisoning during subsequent metal-catalyzed couplings.[1] MOM-Cl (Chloromethyl methyl ether) is used.[1]
Safety Warning: MOM-Cl is a known carcinogen.[1] All operations must be performed in a fume hood with double-gloving.[1]
Protocol:
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Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.
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Solvation: Dissolve 3-Iodo-4-hydroxybenzonitrile (1.0 eq) in anhydrous DCM or DMF.
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Deprotonation: Cool to 0°C. Add Diisopropylethylamine (DIPEA, 1.5 eq) or Sodium Hydride (NaH, 1.2 eq) carefully. Stir for 15 mins.
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Alkylation: Dropwise add MOM-Cl (1.2 eq).[1] Note: Maintain temperature < 5°C during addition to avoid exotherms.
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Reaction: Allow to warm to RT and stir for 2–4 hours.
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Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[1]
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Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).
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Product: 3-Iodo-4-(methoxymethoxy)benzonitrile .
Application Workflow: Suzuki-Miyaura Coupling
The primary utility of this scaffold is generating biaryl systems.[1] The following diagram illustrates the divergence point where the molecule transforms from a scaffold to a drug candidate precursor.
Figure 2: The scaffold enables modular drug design.[1] The iodine is replaced by an aryl group (Step A), followed by the revelation of the phenol (Step B).
Safety & Handling
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MOM-Cl (Chloromethyl methyl ether): OSHA-regulated carcinogen.[1] Use strictly in a fume hood. Decontaminate glassware with ammonia solution before removal from the hood.[1]
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Aryl Iodides: Generally light-sensitive.[1] Store the final product in amber vials at 2–8°C to prevent iodine liberation and discoloration.
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Nitrile Group: Avoid strong acids and high heat unless hydrolysis is intended.
References
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Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Iodo-4-(methoxymethoxy)benzonitrile. Retrieved from [1]
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Enamine. (n.d.).[1] Building Blocks: 3-Iodo-4-(methoxymethoxy)benzonitrile. Retrieved from [1]
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ChemicalBook. (n.d.).[1] Synthesis and Properties of 3-Iodo-4-hydroxybenzonitrile. Retrieved from
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Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. (3rd ed.).[1] Wiley-Interscience.[1] (Standard reference for MOM protection protocols).
